3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide
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Overview
Description
3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide typically involves the formation of the spirocyclic core followed by functionalization of the piperidine ring. One common method involves the reaction of a suitable piperidine derivative with a spirocyclic lactam precursor under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid
- N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes
Uniqueness
3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-13(20)16-7-3-4-10(9-16)17-11(18)8-14(12(17)19)5-1-2-6-14/h10H,1-9H2,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDWOLTXRTWLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3CCCN(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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